molecular formula C19H16ClN5O2 B2956617 6-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 912618-12-3

6-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2956617
CAS No.: 912618-12-3
M. Wt: 381.82
InChI Key: PRFYLQJARDEILU-UHFFFAOYSA-N
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Description

6-(4-Chlorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core structure. The compound features a 4-chlorobenzyl group at position 6 and a 4-ethoxyphenyl substituent at position 3 (Figure 1). This scaffold is structurally similar to antiviral and anticancer agents reported in the literature, particularly those targeting viral nonstructural proteins or modulating cellular pathways .

The triazolopyrimidinone core is planar due to conjugation across the heteroaromatic system, as confirmed by crystallographic studies of analogs .

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-2-27-16-9-7-15(8-10-16)25-18-17(22-23-25)19(26)24(12-21-18)11-13-3-5-14(20)6-4-13/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFYLQJARDEILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H19ClN6O2C_{21}H_{19}ClN_6O_2 and a molecular weight of approximately 454.9 g/mol. Its structure features a triazolo-pyrimidine core substituted with a 4-chlorobenzyl group and a 4-ethoxyphenyl moiety.

Pharmacological Activities

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Antitumor Activity :
    • Several derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with modifications at the 2 and 5 positions of the pyrimidine ring have demonstrated significant activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Adenosine Receptor Modulation :
    • The compound's structural features suggest potential interactions with adenosine receptors (A1 and A2A), which are critical in regulating numerous physiological processes. SAR studies indicate that modifications can enhance affinity towards these receptors, potentially leading to applications in treating conditions like cancer and inflammation .
  • Inhibition of Cyclin-dependent Kinases (CDKs) :
    • Similar triazolopyrimidine derivatives have been evaluated for their ability to inhibit CDKs, which play a pivotal role in cell cycle regulation. Such inhibition can lead to decreased tumor growth and enhanced efficacy of existing chemotherapeutic agents .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of triazolopyrimidine derivatives, compounds were tested against human breast cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability at nanomolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Adenosine Receptor Antagonism

Another study focused on the binding affinity of various triazolopyrimidine derivatives to human A2A adenosine receptors. The results highlighted that modifications at specific positions led to increased selectivity and potency as antagonists, suggesting potential for use in immunotherapy by enhancing T-cell activation .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by structural modifications:

PositionModificationEffect on Activity
2Alkyl groupsIncreased A2A receptor affinity
5Aromatic ringsEnhanced antitumor activity
7Halogen atomsImproved selectivity for CDK inhibition

Comparison with Similar Compounds

Structural Analogues with Substituted Benzyl Groups

Key Comparisons:

Compound Structure Substituents (Position) Biological Activity/Properties References
Target Compound 6-(4-Cl-benzyl), 3-(4-ethoxyphenyl) Antiviral (predicted)
3-(3-Chlorobenzyl)-6-[(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl]-derivative 3-(3-Cl-benzyl), 6-(oxadiazole) Structural analog; no activity reported
6-Isopropyl-5-(4-Cl-phenoxy)-3-phenyl-derivative 5-(4-Cl-phenoxy), 6-isopropyl Crystallographically characterized; planar triazolopyrimidinone core
  • Positional Isomerism: The 4-chlorobenzyl group in the target compound contrasts with the 3-chlorobenzyl substituent in ’s analog.
Pharmacological Analogues with Heterocyclic Modifications

Antiviral Activity :

  • MADTP Series (3-Aryl-triazolopyrimidinones): The target compound shares structural homology with CHIKV nsP1 inhibitors (MADTP series). Resistance mutations (e.g., P34S in nsP1) in MADTP-resistant strains suggest that substituent bulk and electronic properties critically affect antiviral efficacy. The 4-ethoxyphenyl group in the target compound may mitigate resistance mechanisms observed in MADTP derivatives .

Anticancer Activity :

  • Methoxybenzyl Derivatives: highlights triazolopyrimidinones with 4-methoxybenzyl groups exhibiting IC₅₀ values of 5–10 µM against MCF-7 breast cancer cells. The target compound’s 4-chlorobenzyl group may enhance cytotoxicity via increased lipophilicity and pro-apoptotic effects .
  • Glycosylated Derivatives: Sugar-conjugated analogs (e.g., ’s thioglycosides) show improved solubility but reduced cellular uptake compared to non-glycosylated derivatives. The absence of glycosylation in the target compound may favor blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Comparisons

Key Properties :

Compound logP* Molecular Weight Solubility Metabolic Stability
Target Compound ~3.5 463.9 Low (lipophilic) Moderate (ethoxy group prone to oxidation)
6-Isopropyl-3-phenyl-derivative () ~2.8 381.8 Moderate High (stable phenoxy group)
Glycosylated Derivative () ~1.2 600–650 High Low (enzymatic cleavage)

*Predicted using substituent contributions.

  • Metabolism : The ethoxy group in the target compound may undergo cytochrome P450-mediated oxidation, whereas halogenated benzyl groups are metabolically stable .

Q & A

Q. What are the established synthetic routes for this compound, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves a multi-step approach, starting with the formation of the triazolopyrimidinone core. A common method includes:

  • Step 1: Condensation of carbodiimide precursors in a mixed solvent system (e.g., CH2_2Cl2_2/CH3_3CN, 1:4 v/v) with K2_2CO3_3 as a base .
  • Step 2: Nucleophilic substitution of 4-chlorobenzyl or 4-ethoxyphenyl groups under reflux conditions.
  • Step 3: Recrystallization from ethanol or hexane/dichloromethane (1:3 v/v) to purify the product, yielding ~92% .

Critical Factors:

  • Solvent polarity and temperature influence cyclization efficiency.
  • Excess base (e.g., K2_2CO3_3) ensures complete deprotonation of intermediates.
  • Slow evaporation during recrystallization improves crystal quality for structural analysis .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Core FormationCarbodiimide, CH2_2Cl2_2/CH3_3CN, K2_2CO3_392%
Substitution4-Chlorobenzyl chloride, 80°C, 12h85–90%

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles (e.g., 1.09° between triazolopyrimidinone and 4-chlorophenyl groups), confirming coplanarity and conjugation .
  • Elemental Analysis: Validates purity (e.g., C: 59.77% calculated vs. 58.62% observed due to solvent retention) .
  • Spectroscopy: 1^1H/13^{13}C NMR identifies substituent patterns (e.g., ethoxy group at δ 1.35 ppm for CH3_3) .

Q. Table 2: Key Crystallographic Data

ParameterValueReference
Bond Length (C8–N1)1.34 Å
Dihedral Angle (Triazole/Phenyl)87.74°
R Factor0.082

Advanced Research Questions

Q. How can crystallization conditions be optimized for high-resolution X-ray studies?

Methodological Answer:

  • Solvent Selection: Use mixed solvents (e.g., hexane/dichloromethane) to slow nucleation.
  • Temperature Control: Gradual cooling (0.5°C/min) reduces crystal defects.
  • Additive Screening: Trace ethanol (1–2%) improves crystal morphology .

Q. Table 3: Crystallization Optimization

ConditionOutcomeReference
Hexane/DCM (1:3)Plate-like crystals, suitable for XRD
Ethanol AdditiveReduced twinning

Q. What computational strategies predict bioactivity against kinase targets?

Methodological Answer:

  • Molecular Docking: Align the triazolopyrimidinone core with ATP-binding pockets (e.g., EGFR kinase). The 4-ethoxyphenyl group may occupy hydrophobic pockets, as seen in similar compounds .
  • QSAR Models: Use Hammett constants for substituents (σ+^+ for Cl: +0.11) to correlate electronic effects with IC50_{50} values .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assays: Use consistent cell lines (e.g., HCT-116 for cytotoxicity) and controls.
  • Structural Validation: Confirm batch purity via HPLC (>98%) to rule out impurities affecting results.
  • SAR Studies: Compare analogs (e.g., 4-ethoxy vs. 4-methyl) to isolate substituent effects .

Q. What role do substituents play in modulating solubility and bioavailability?

Methodological Answer:

  • 4-Ethoxyphenyl Group: Enhances lipophilicity (clogP ~3.2) but reduces aqueous solubility.
  • Chlorobenzyl Moiety: Increases metabolic stability via steric hindrance of cytochrome P450 enzymes.
  • Formulation Strategies: Nanoemulsions or cyclodextrin complexes improve dissolution rates .

Q. How to design stability studies under physiological conditions?

Methodological Answer:

  • pH-Variation Tests: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via LC-MS.
  • Light/Heat Stress: Expose to 40°C/75% RH for 4 weeks; chlorobenzyl groups are prone to oxidative cleavage .

Q. What in vitro models are suitable for evaluating anticancer activity?

Methodological Answer:

  • 2D vs. 3D Models: Use 3D spheroids (e.g., MCF-7) to mimic tumor microenvironments.
  • Combination Screens: Test synergy with cisplatin; triazolopyrimidinones may inhibit DNA repair pathways .

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